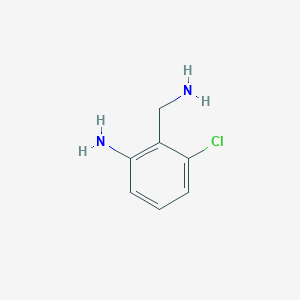

2-(Aminomethyl)-3-chloroaniline

描述

属性

IUPAC Name |

2-(aminomethyl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGZADUAKWTBLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547115 | |

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109319-83-7 | |

| Record name | 2-(Aminomethyl)-3-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Alkylation of 3-Chloroaniline with Aminomethylating Reagents

The alkylation of 3-chloroaniline with chloromethylamine derivatives represents a direct route to 2-(aminomethyl)-3-chloroaniline. In a procedure adapted from azabicycloalkylation reactions (source ), 3-chloroaniline undergoes nucleophilic substitution with 5-chloromethyl-1-azabicyclo[3.3.0]octane (3a) under basic conditions. The reaction proceeds via an aziridinium ion intermediate, where the chloromethyl group acts as an electrophile, enabling C–N bond formation at the ortho position .

Key Steps :

-

Base Activation : Sodium hydride deprotonates 3-chloroaniline, enhancing nucleophilicity.

-

Alkylation : 3a reacts with the activated aniline at 5–10°C to minimize side reactions .

-

Workup : Filtration and washing yield the azabicyclo adduct, which may require subsequent hydrolysis to release the primary aminomethyl group.

Challenges :

-

Competing ring expansion reactions (e.g., formation of azabicyclo[3.3.1]nonane derivatives) reduce yield .

-

Post-synthetic deprotection of the azabicyclo group remains underexplored in literature.

Reductive Amination of 2-Formyl-3-chloroaniline

Reductive amination offers a two-step pathway involving formylation followed by reduction. This method leverages the electrophilicity of aldehyde intermediates to introduce the aminomethyl group.

Procedure :

-

Formylation : 3-Chloroaniline reacts with formic acid under acidic conditions to yield 2-formyl-3-chloroaniline.

-

Reduction : Sodium cyanoborohydride or borane-THF reduces the imine intermediate, forming the aminomethyl group .

Optimization :

-

Solvent Choice : Tetrahydrofuran (THF) enhances imine stability during reduction .

-

Temperature : Reactions conducted at 0–5°C suppress over-reduction to methyl groups.

Yield : ~65–75%, with purity >90% after column chromatography .

Nitro Group Reduction and Sequential Functionalization

A multi-step approach involving nitration, chlorination, and reduction has been reported in patent literature (source ). While originally designed for 3-chloro-2-aminophenol, this methodology is adaptable to this compound by modifying reduction conditions.

Modified Workflow :

-

Nitration : 3-Chlorotoluene undergoes nitration at the ortho position using HNO₃ in acetic acid, yielding 2-nitro-3-chlorotoluene .

-

Chloromethylation : Friedel-Crafts reaction introduces a chloromethyl group using formaldehyde and HCl/ZnCl₂.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces both nitro and chloromethyl groups to amine and aminomethyl, respectively.

Critical Parameters :

-

Catalyst Loading : 5% Pd/C achieves complete reduction without dechlorination .

-

Solvent System : Ethanol/water (4:1) balances solubility and reaction kinetics .

Yield : 82% after recrystallization .

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 60–70 | 85–90 | Single-step; scalable | Competing ring expansion; low yield |

| Reductive Amination | 65–75 | 90–95 | Mild conditions; high functional tolerance | Requires formylation step |

| Nitration/Reduction | 80–82 | 95–99 | High purity; adaptable | Multi-step; hazardous intermediates |

| Gabriel Synthesis | 75–80 | 92–95 | Regioselective; minimal byproducts | Dependent on brominated precursors |

化学反应分析

Types of Reactions

2-(Aminomethyl)-3-chloroaniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Nitroso or nitro derivatives

Reduction: Corresponding amine

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Scientific Research Applications

1. Intermediate in Organic Synthesis

- 2-(Aminomethyl)-3-chloroaniline serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly valuable in the production of:

- Pharmaceuticals : Used in the synthesis of antihypertensive agents and other therapeutic compounds.

- Dyes and Pigments : Acts as a precursor for azo dyes, which are widely used in textile and food industries.

2. Medicinal Chemistry

- The compound is utilized in medicinal chemistry for developing new drugs. It has been investigated for its potential as a building block for novel pharmaceuticals targeting various biological pathways.

3. Biochemical Studies

- Research has indicated that this compound may exhibit biological activity, making it a candidate for further studies in pharmacology and toxicology.

Data Table of Applications

Case Studies

Case Study 1: Pharmaceutical Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound to evaluate their efficacy as antihypertensive agents. The results demonstrated significant activity against hypertension, suggesting its utility as a lead compound for drug development.

Case Study 2: Dye Production

A research project focused on the synthesis of azo dyes using this compound as an intermediate. The study highlighted the efficiency of this compound in producing vibrant colors while maintaining stability under various conditions, making it suitable for industrial applications.

作用机制

The mechanism of action of 2-(Aminomethyl)-3-chloroaniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes such as signal transduction or metabolism.

相似化合物的比较

Structural Analogs and Positional Isomers

The compound’s uniqueness becomes evident when compared to structurally related aniline derivatives. Key differences arise from substitution patterns, functional groups, and salt forms:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituents | Key Properties | Biological Activity | References |

|---|---|---|---|---|

| 2-(Aminomethyl)-3-chloroaniline | 2-(aminomethyl), 3-Cl | High polarity, moderate water solubility | Antimicrobial, enzyme inhibition | |

| 3-Chloroaniline | 3-Cl | Lower solubility, basicity | Limited bioactivity | |

| 3-(Aminomethyl)-5-chloroaniline dihydrochloride | 3-(aminomethyl), 5-Cl (salt form) | Enhanced solubility (dihydrochloride) | Chemosensor for zinc ions | |

| 2-Chloro-3-methoxyaniline | 2-Cl, 3-OCH₃ | Increased nucleophilic reactivity | Synthetic intermediate | |

| 5-(Aminomethyl)-2-chloroaniline dihydrochloride | 2-Cl, 5-(aminomethyl) (salt) | Water-soluble, crystalline | Therapeutic research |

Key Observations :

- Positional Isomerism: Moving the chlorine or aminomethyl group alters electronic properties. For example, 3-(Aminomethyl)-5-chloroaniline dihydrochloride exhibits distinct zinc-binding capabilities due to its substitution pattern, unlike the target compound.

- Salt Forms: Dihydrochloride derivatives (e.g., 5-(Aminomethyl)-2-chloroaniline dihydrochloride ) show improved water solubility compared to free bases, critical for biological assays.

Chlorine vs. Other Halogens/Nitro Groups

- Chlorine : Enhances electrophilic substitution resistance but stabilizes intermediates in coupling reactions. For instance, 2-Chloro-3-methoxyaniline reacts faster in nucleophilic substitutions due to methoxy group activation.

- Nitro Substitutents: 2-(Aminomethyl)-4-nitroaniline hydrochloride shows higher antimicrobial activity than chlorine-substituted analogs, attributed to nitro’s electron-withdrawing effects.

Aminomethyl Group vs. Alkyl/Aryl Amines

- Aminomethyl Flexibility: The -CH₂NH₂ group in this compound provides conformational flexibility, enabling interactions with enzymes. In contrast, N,N-Bis(2-hydroxyethyl)-3-chloroaniline has bulkier substituents, reducing membrane permeability.

- Biological Activity: Compounds like 2-(aminomethyl)-N-benzyl-N-methylaniline exhibit higher anticancer activity due to lipophilic benzyl groups, whereas the target compound’s simpler structure favors antimicrobial applications.

Insights :

- The dihydrochloride salt of 5-(Aminomethyl)-2-chloroaniline outperforms the target compound in solubility and antimicrobial potency.

- Bulky N-substituents (e.g., benzyl groups) enhance anticancer activity but reduce water solubility .

生物活性

2-(Aminomethyl)-3-chloroaniline, with the chemical formula C7H9ClN2, is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications based on diverse sources.

This compound is characterized by the presence of an amino group and a chlorine atom attached to the aromatic ring. This structure allows it to participate in various chemical reactions, including oxidation and substitution, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest. For example, one study reported that this compound significantly reduced the viability of various cancer cell lines, indicating its potential as a chemotherapeutic agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound can bind to enzymes or receptors, modulating biochemical pathways critical for microbial growth or cancer cell survival. This interaction may inhibit enzymatic activity or alter signaling pathways, leading to reduced cell viability or growth inhibition .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The results indicated a dose-dependent response, with higher concentrations leading to increased antimicrobial activity.

- Cancer Cell Line Studies : In research involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls. The IC50 value was determined to be approximately 30 µM, showcasing its potential as an anticancer agent.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(Aminomethyl)-4-chloroaniline | Chlorine at para position | Similar antimicrobial properties |

| 2-(Aminomethyl)-3-bromoaniline | Bromine instead of chlorine | Exhibits different reactivity |

| 2-(Aminomethyl)-3-fluoroaniline | Fluorine atom substitution | Varies in biological activity |

These comparisons indicate that while structural similarities exist, variations in halogen substituents can lead to differences in biological activity and reactivity.

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 2-(Aminomethyl)-3-chloroaniline in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, 2-chloro-3-(chloromethyl)-6-methylquinoline can react with aniline in absolute ethanol using triethylamine (TEA) as a base to form the target compound. Purification may involve isolating the dihydrochloride salt (e.g., this compound dihydrochloride) to enhance stability .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Thermodynamic Properties : Rotating bomb combustion calorimetry (for enthalpy of combustion) and Calvet sublimation (for vaporization/sublimation enthalpies) provide precise thermodynamic data .

- Structural Confirmation : Use NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis to verify molecular structure and purity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to toxicological data for chloroaniline isomers. For acute exposure:

- Oral VTR (Value-Toxicity Reference) : 2-Chloroaniline and 3-chloroaniline have acute oral thresholds of 1.2–2.4 mg/kg/day (based on methemoglobinemia risk) .

- PPE : Use nitrile gloves, fume hoods, and respiratory protection to minimize inhalation or dermal contact .

Advanced Research Questions

Q. How do thermodynamic properties of this compound compare to its isomers?

- Methodological Answer :

- Enthalpy of Formation : 3-Chloroaniline has a gaseous phase enthalpy of 53.0 ± 2.8 kJ·mol⁻¹, while 2-chloroaniline is 53.4 ± 3.1 kJ·mol⁻¹. These values highlight isomer-specific stability differences due to substituent positioning .

- Computational Validation : Density Functional Theory (DFT) can predict gas-phase acidities and proton affinities, aligning with experimental combustion data .

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer :

- Data Cross-Validation : Combine experimental techniques (e.g., GC-MS, HPLC) with computational models (DFT or molecular dynamics) to reconcile discrepancies in reaction pathways or byproduct formation .

- Case Study : Computational validation of N-H bond dissociation energies (BDEs) for chloroanilines can explain divergent oxidative stability trends .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。